molecular formula C10H11F3O B6334274 4,4,4-Trifluoro-1-phenylbutan-1-ol CAS No. 1197006-15-7

4,4,4-Trifluoro-1-phenylbutan-1-ol

Cat. No.: B6334274
CAS No.: 1197006-15-7
M. Wt: 204.19 g/mol
InChI Key: UJYFFRDJKKVCBI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-phenylbutan-1-ol is an organic compound with the molecular formula C10H11F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and phenyl groups in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-phenylbutan-1-ol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to their availability and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various esters and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,4-Trifluoro-1-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of drugs with enhanced biological activity and selectivity due to the presence of the trifluoromethyl group.

    Industry: It is used in the production of liquid crystal materials and organic conductors

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-phenylbutan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds, leading to more stable interactions with biological molecules. This property is particularly useful in drug design, where the compound can improve the efficacy and selectivity of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-phenylbutan-1-ol is unique due to the combination of trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFFRDJKKVCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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